N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-2,5-dimethylbenzenesulfonamide
CAS No.: 518054-63-2
Cat. No.: VC6940368
Molecular Formula: C19H18ClNO4S
Molecular Weight: 391.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 518054-63-2 |
|---|---|
| Molecular Formula | C19H18ClNO4S |
| Molecular Weight | 391.87 |
| IUPAC Name | N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-2,5-dimethylbenzenesulfonamide |
| Standard InChI | InChI=1S/C19H18ClNO4S/c1-10-5-6-11(2)17(7-10)26(23,24)21-14-8-15-18(12(3)22)13(4)25-19(15)16(20)9-14/h5-9,21H,1-4H3 |
| Standard InChI Key | OEAWMUJCFIKLHI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C(=C2)Cl)OC(=C3C(=O)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a benzofuran core substituted at the 3-position with an acetyl group (), at the 7-position with chlorine, and at the 2-position with a methyl group. A 2,5-dimethylbenzenesulfonamide moiety is attached to the 5-position of the benzofuran ring via a sulfonamide linkage . The IUPAC name, N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-2,5-dimethylbenzenesulfonamide, reflects this substitution pattern . The SMILES notation, CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C(=C2)Cl)OC(=C3C(=O)C)C, provides a linear representation of the molecule’s connectivity .
Table 1: Key Physicochemical Properties
Structural Features and Reactivity
The acetyl group at the 3-position introduces a ketone functional group, which may participate in hydrogen bonding or serve as a site for further chemical modifications. The chlorine atom at the 7-position enhances electron-withdrawing effects, potentially influencing the compound’s electronic distribution and reactivity. The sulfonamide group (-SONH-) contributes to solubility in polar solvents and may interact with biological targets through hydrogen bonding or electrostatic interactions.
Synthesis and Preparation
Synthetic Strategy
The synthesis of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-2,5-dimethylbenzenesulfonamide involves a multi-step process typical of benzofuran derivatives:
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Benzofuran Core Formation: Cyclization of a precursor phenolic compound under acidic or basic conditions generates the benzofuran ring.
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Chlorination: Electrophilic aromatic substitution introduces the chlorine atom at the 7-position using reagents such as chlorine gas or sulfuryl chloride.
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Friedel-Crafts Acylation: The acetyl group is introduced at the 3-position via Friedel-Crafts acylation, employing acetyl chloride and a Lewis acid catalyst like aluminum chloride ().
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Sulfonamide Coupling: The 2,5-dimethylbenzenesulfonamide group is attached through a nucleophilic substitution or coupling reaction at the 5-position of the benzofuran core.
Challenges and Optimization
The sequence requires precise control of reaction conditions to avoid over-chlorination or side reactions at reactive positions. Purification steps, such as column chromatography or recrystallization, are critical to isolating the target compound in high purity.
Biological Activities and Mechanisms
Anticancer Properties
The compound’s acetyl and sulfonamide functionalities are hypothesized to interfere with cancer cell proliferation by modulating kinase activity or inducing apoptosis. Benzofuran-based inhibitors targeting vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) have shown promise in preclinical studies.
Anti-Inflammatory Effects
Sulfonamide-containing compounds often exhibit cyclooxygenase (COX) inhibition, reducing prostaglandin synthesis and inflammation. The methyl and acetyl substituents may further stabilize interactions with COX-2’s active site.
Applications in Drug Discovery
Lead Compound Optimization
The structural modularity of this benzofuran derivative allows for iterative modifications to enhance potency, selectivity, and pharmacokinetic properties. For example, replacing the acetyl group with a bulkier substituent could improve target affinity, while modifying the sulfonamide moiety may alter solubility.
Target Identification Studies
High-throughput screening and molecular docking simulations can identify potential biological targets, such as enzymes involved in inflammation or oncogenic signaling pathways. The compound’s InChIKey (OEAWMUJCFIKLHI-UHFFFAOYSA-N) facilitates database searches for structural analogs and activity predictions .
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